molecular formula C9H8Cl2N2 B11889563 7-Chloroisoquinolin-1-amine hydrochloride

7-Chloroisoquinolin-1-amine hydrochloride

Cat. No.: B11889563
M. Wt: 215.08 g/mol
InChI Key: IOBGSUSEJIJNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroisoquinolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H7ClN2·HCl. It is a monochloro-substituted derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 1st position of the isoquinoline ring. This compound is typically found as a white to off-white powder and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-1-amine hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol . Another method includes the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with different carbonyl compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloroisoquinolin-1-amine hydrochloride has a wide range of applications in scientific research:

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

7-chloroisoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H

InChI Key

IOBGSUSEJIJNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)Cl.Cl

Origin of Product

United States

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